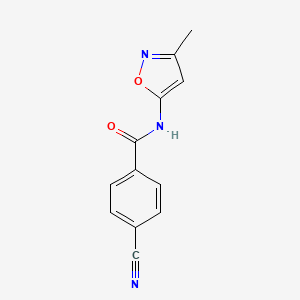

4-氰基-N-(3-甲基-5-异噁唑基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds related to 4-cyano-N-(3-methyl-5-isoxazolyl)benzenecarboxamide involves several key steps, including the cyclization of thioamide with chloroacetoacetate and reactions involving cyanophthalide and ammonium sulfide. These processes yield high product purity and efficiency, indicating the compound's synthetic accessibility for further chemical studies and applications (Tang Li-jua, 2015).

Molecular Structure Analysis

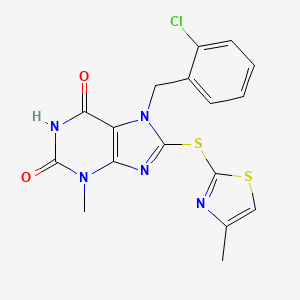

The molecular structure of closely related compounds demonstrates significant planarity and intramolecular interactions, such as hydrogen bonding, which contribute to the stability and reactivity of the molecule. For instance, the structure of 2,6-dimethyl-N-(5-methyl-3-isoxazolyl)benzamide reveals a pseudo six-membered ring formation due to intramolecular C-H...O hydrogen bonding, highlighting the structural intricacies that could influence the chemical behavior of 4-cyano-N-(3-methyl-5-isoxazolyl)benzenecarboxamide (N. Rodier, R. Céolin, J. Dugué, F. Lepage, 1993).

Chemical Reactions and Properties

The chemical reactivity of similar compounds, such as the cyclization reactions involving isocyanides, showcases the potential for generating diverse heterocyclic systems. This reactivity pattern suggests that 4-cyano-N-(3-methyl-5-isoxazolyl)benzenecarboxamide could also participate in various chemical transformations, leading to the formation of novel heterocyclic compounds with potential applications (Benedikt Neue et al., 2013).

科学研究应用

分子结构分析

- 类似化合物2,6-二甲基-N-(5-甲基-3-异噁唑基)苯甲酰胺的分子由两个平面部分组成:一个N-3-酰胺-5-甲基异噁唑基团和一个2,6-二甲基苯基团。它通过分子内氢键形成一个伪六元环,有助于异噁唑基团的平面性(Rodier et al., 1993)。

化学合成

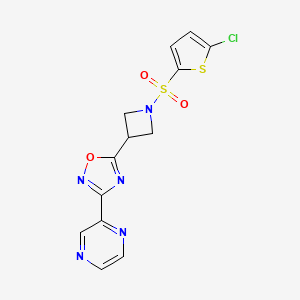

- 包括类似于4-氰基-N-(3-甲基-5-异噁唑基)苯甲酰胺在内的异噁唑化合物已经使用传统和微波方法合成。这些化合物显示出对特定金属酶的优异抑制活性(Altug et al., 2017)。

晶体结构

- 通过芳香醛与3-氨基-5-甲基异噁唑缩合合成的相关化合物的晶体结构显示出分子内氢键和π-π堆积相互作用。这些结构见解对于理解这些化合物的化学行为至关重要(Subashini et al., 2009)。

潜在的药物应用

- 包括与4-氰基-N-(3-甲基-5-异噁唑基)苯甲酰胺相关的异噁唑含磺酰胺已经合成并评估其对各种人类碳酸酐酶同工型的抑制性能。这使它们成为治疗青光眼和神经病痛等疾病的药物开发潜在靶点(Altug et al., 2017)。

酶抑制研究

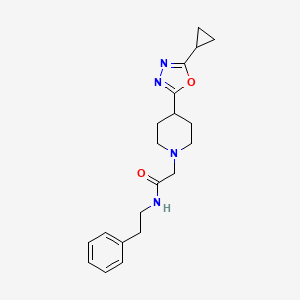

- 类似于4-氰基-N-(3-甲基-5-异噁唑基)苯甲酰胺的化合物已经被研究其对线粒体脱氢鸟嘌呤酸脱氢酶的抑制作用,这是参与嘧啶新生合成的酶。这些研究对于了解这些化合物在类风湿性关节炎等疾病中的治疗潜力至关重要(Knecht & Löffler, 1998)。

安全和危害

未来方向

属性

IUPAC Name |

4-cyano-N-(3-methyl-1,2-oxazol-5-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3O2/c1-8-6-11(17-15-8)14-12(16)10-4-2-9(7-13)3-5-10/h2-6H,1H3,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVXAIGQENUIKCO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1)NC(=O)C2=CC=C(C=C2)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-cyano-N-(3-methyl-5-isoxazolyl)benzenecarboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-((4-Fluorophenyl)sulfonyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2499009.png)

![Methyl 2-[4-(2,5-dimethylphenyl)piperazin-1-yl]-3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate](/img/structure/B2499014.png)

![N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B2499015.png)

![N-(4-methoxyphenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2499016.png)

![3-[(3-chlorophenyl)sulfonyl]-N-(2-methoxybenzyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2499018.png)

![1-(Tert-Butoxycarbonyl)-5,6-Dihydrospiro[Piperidine-4,7-Pyrrolo[1,2-D]Tetrazole]-6-Carboxylic Acid](/img/structure/B2499024.png)

![2-[3-(benzenesulfonyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2499025.png)

![6-(4-ethylpiperazin-1-yl)-N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2499028.png)